Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride
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Overview
Description
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of indole derivatives with piperidine under specific conditions to form the spirocyclic core. The carboxylate group is then introduced through esterification reactions. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. The process may also include purification steps like recrystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1,2-dihydrospiro[indole-3,4’-piperidine]
- 1,2-Dihydro-1’-methylspiro[indole-3,4’-piperidine]
Uniqueness
Methyl 1,2-dihydrospiro[indole-3,4’-piperidine]-6-carboxylate dihydrochloride stands out due to its unique spirocyclic structure and the presence of the carboxylate group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of structural features makes it a valuable subject of study in various scientific fields.
Biological Activity
Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antibacterial and antitumor activities, as well as insights into its mechanisms of action based on recent research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₄H₁₈Cl₂N₂O₂
- Molecular Weight : 305.21 g/mol
- CAS Number : Not specified in the sources
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the indole-piperidine framework. For instance, derivatives have shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) of synthesized compounds often falls below 10 µg/mL for resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity of Indole Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Compound 3k | 1.0 | S. aureus (MRSA) |
Compound 3e | 3.9 | S. aureus ATCC 25923 |
Compound 3b | >10 | E. coli |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies demonstrated that certain derivatives significantly inhibited the growth of various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanisms underlying these effects are thought to involve apoptosis induction and cell cycle arrest at different phases .
Case Study: Antitumor Efficacy in Xenograft Models
In a study involving xenograft models with MDA-MB-231 cells, treatment with a related compound resulted in a 55% reduction in tumor volume after three days of administration at a dosage of 20 mg/kg. This suggests a potent antitumor effect that warrants further investigation into its therapeutic potential .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Synthesis : The compound may interfere with bacterial protein synthesis by targeting ribosomal functions.
- Induction of Apoptosis : In cancer cells, it can activate apoptotic pathways leading to cell death.
- Biofilm Disruption : Some studies suggest that it may prevent biofilm formation in pathogenic bacteria, enhancing its efficacy against chronic infections .
Properties
Molecular Formula |
C14H20Cl2N2O2 |
---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
methyl spiro[1,2-dihydroindole-3,4'-piperidine]-6-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H18N2O2.2ClH/c1-18-13(17)10-2-3-11-12(8-10)16-9-14(11)4-6-15-7-5-14;;/h2-3,8,15-16H,4-7,9H2,1H3;2*1H |
InChI Key |
CAGIZTNOVLHEMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C3(CCNCC3)CN2.Cl.Cl |
Origin of Product |
United States |
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